An In-depth Technical Guide to (R)-2-Amino-5-cyclohexylpentanoic Acid: Structure, Properties, and Chiral Considerations
An In-depth Technical Guide to (R)-2-Amino-5-cyclohexylpentanoic Acid: Structure, Properties, and Chiral Considerations
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-2-Amino-5-cyclohexylpentanoic acid is a non-proteinogenic α-amino acid characterized by a cyclohexyl group on its side chain. This structural feature imparts distinct physicochemical properties, making it a molecule of interest in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its chemical structure, molecular weight, and stereochemical considerations. While specific experimental data for the (R)-enantiomer is limited in publicly available literature, this guide synthesizes information on the racemic mixture and the corresponding (S)-enantiomer, alongside established methodologies for the enantioselective synthesis and chiral separation of α-amino acids. This information is intended to equip researchers with the foundational knowledge required for the synthesis, characterization, and potential application of (R)-2-Amino-5-cyclohexylpentanoic acid in novel research and development endeavors.
Chemical Identity and Molecular Properties
(R)-2-Amino-5-cyclohexylpentanoic acid, a derivative of norvaline, possesses a unique aliphatic side chain that distinguishes it from naturally occurring amino acids.
Chemical Structure
The structure of (R)-2-Amino-5-cyclohexylpentanoic acid consists of a central chiral α-carbon bonded to an amino group (-NH2), a carboxylic acid group (-COOH), a hydrogen atom, and a 4-cyclohexylbutyl side chain. The "(R)" designation specifies the absolute configuration at the α-carbon according to the Cahn-Ingold-Prelog priority rules.
Caption: 2D representation of (R)-2-Amino-5-cyclohexylpentanoic acid.
Molecular Formula and Weight
The molecular and physical properties of 2-amino-5-cyclohexylpentanoic acid are summarized in the table below. These values are consistent for both the individual enantiomers and the racemic mixture.
| Property | Value | Source |
| Molecular Formula | C₁₁H₂₁NO₂ | ChemScene[1], PubChem[2] |
| Molecular Weight | 199.29 g/mol | ChemScene[1], PubChem[2] |
| CAS Number | 768366-86-5 ((S)-enantiomer) | ChemScene[1] |
| Not available ((R)-enantiomer) | ||
| 5428-12-6 (racemic) | PubChem | |
| IUPAC Name | (2R)-2-Amino-5-cyclohexylpentanoic acid |
Stereochemistry and Chiral Purity
The presence of a chiral center at the α-carbon means that 2-amino-5-cyclohexylpentanoic acid exists as two enantiomers: (R)-2-amino-5-cyclohexylpentanoic acid and (S)-2-amino-5-cyclohexylpentanoic acid. The biological activity and pharmacological properties of these enantiomers can differ significantly. Therefore, the ability to synthesize and analyze the enantiomerically pure forms is of paramount importance in drug discovery and development.
Methodologies for Synthesis and Chiral Separation
While specific synthesis protocols for (R)-2-amino-5-cyclohexylpentanoic acid are not readily found in the literature, general and well-established methods for the enantioselective synthesis of non-proteinogenic α-amino acids are applicable.
Enantioselective Synthesis
The synthesis of the desired (R)-enantiomer can be approached through several strategic pathways:
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Asymmetric Alkylation of Glycine Enolates: A common and effective method involves the use of a chiral auxiliary to direct the stereoselective alkylation of a glycine enolate. The choice of the chiral auxiliary is critical in determining the stereochemical outcome.[3]
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Enzymatic Resolution: Racemic mixtures of 2-amino-5-cyclohexylpentanoic acid can be resolved using specific enzymes that selectively act on one enantiomer, allowing for the separation of the desired (R)-isomer.
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Asymmetric Hydrogenation: Chiral catalysts can be employed for the asymmetric hydrogenation of a suitable prochiral precursor, leading to the formation of the (R)-enantiomer with high enantiomeric excess.
Caption: Overview of enantioselective synthesis approaches.
Chiral Separation and Analysis
The separation of the (R) and (S) enantiomers is crucial for both preparative purposes and for the analytical determination of enantiomeric purity. High-performance liquid chromatography (HPLC) is the most widely used technique for this purpose.
Experimental Protocol: Chiral HPLC Separation
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Column Selection: A chiral stationary phase (CSP) is essential. For non-proteinogenic amino acids, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) or ligand-exchange columns are often effective.[4]
-
Mobile Phase Preparation: The mobile phase typically consists of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer. The pH and ionic strength of the buffer, as well as the type and concentration of any additives (e.g., trifluoroacetic acid), must be optimized to achieve baseline separation.[4]
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Sample Preparation: The sample of 2-amino-5-cyclohexylpentanoic acid is dissolved in the mobile phase or a compatible solvent. Derivatization with a chromophore or fluorophore may be necessary to enhance detection by UV or fluorescence detectors.
-
Chromatographic Conditions:
-
Flow Rate: Typically 0.5 - 1.5 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 25 °C) to ensure reproducible retention times.
-
Detection: UV detection at an appropriate wavelength (e.g., 210 nm) or fluorescence detection if a fluorescent derivative is used.
-
-
Data Analysis: The retention times of the two enantiomers are used to identify them. The peak areas are used to determine the enantiomeric ratio and calculate the enantiomeric excess (% ee).
Spectroscopic Characterization
The structural elucidation and confirmation of (R)-2-Amino-5-cyclohexylpentanoic acid would rely on standard spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR would show characteristic signals for the protons of the amino group, the α-hydrogen, the carboxylic acid proton, and the protons of the cyclohexylpentyl side chain.[5][6]
-
¹³C NMR would provide signals for each unique carbon atom in the molecule, including the carbonyl carbon, the α-carbon, and the carbons of the side chain.
-
-
Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound and to analyze its fragmentation pattern, which can provide further structural information.
Potential Applications in Research and Drug Development
While specific applications for (R)-2-Amino-5-cyclohexylpentanoic acid are not extensively documented, its structural characteristics suggest potential utility in several areas:
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Peptide Synthesis: As a non-proteinogenic amino acid, its incorporation into peptides can lead to novel structures with enhanced stability against enzymatic degradation and potentially unique biological activities.
-
Drug Design: The cyclohexyl group can influence the lipophilicity and conformational properties of a molecule, which are critical parameters in drug design for improving pharmacokinetic and pharmacodynamic profiles.
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Materials Science: Amino acids with unique side chains are being explored as building blocks for novel biodegradable polymers and other advanced materials.[7]
Conclusion
(R)-2-Amino-5-cyclohexylpentanoic acid represents a chiral building block with potential for a range of scientific applications. Although specific data for this enantiomer is scarce, this guide provides a solid foundation based on the known properties of its racemate and (S)-enantiomer, coupled with established methodologies in amino acid chemistry. Further research into the enantioselective synthesis and biological evaluation of (R)-2-Amino-5-cyclohexylpentanoic acid is warranted to fully explore its potential in drug discovery and materials science.
References
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PubChem. 2-Amino-2-cyclohexylpentanoic acid. [Link]
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Huster, D., et al. NMR spectroscopy of basic/aromatic amino acid clusters in membrane proteins. PMC. [Link]
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Kato, M., et al. Enantiomeric separation of amino acids and nonprotein amino acids using a particle-loaded monolithic column. Stanford University. [Link]
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Dellaria Jr., J. F., & Santarsiero, B. D. (1989). Enantioselective synthesis of .alpha.-amino acid derivatives via the stereoselective alkylation of a homochiral glycine enolate synthon. The Journal of Organic Chemistry, 54(16), 3916-3926. [Link]
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Wimberg, J., et al. (2023). Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification. MDPI. [Link]
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Wang, Y., et al. (2018). Enantioselective synthesis of α,α-disubstituted α-amino acids via direct catalytic asymmetric addition of acetonitrile to α-iminoesters. Organic & Biomolecular Chemistry, 16(34), 6256-6260. [Link]
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Basilicata, M., et al. (2023). Mixture-Based Screening of Focused Combinatorial Libraries by NMR: Application to the Antiapoptotic Protein hMcl-1. Journal of Medicinal Chemistry. [Link]
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Georgiadis, D., & Kosmrlj, J. (2003). Synthesis of (2R,5R)-2-Amino-5-Hydroxyhexanoic Acid by Intramolecular Cycloaddition. Molecules, 8(1), 80-89. [Link]
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Phenomenex. HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. [Link]
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Falcicchio, A., et al. (2023). Single-Flask Enantioselective Synthesis of α-Amino Acid Esters by Organocatalysis. Organic Letters. [Link]
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Chromatography Today. Chiral Amino Acid and Peptide Separations – the Next Generation. [Link]
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Hiller, A. S., et al. (2019). NMR-based metabolite studies with 15N amino acids. PMC. [Link]
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Belokon, Y. N., et al. (2004). Enantioselective synthesis of non-natural aromatic alpha-amino acids. PubMed. [Link]
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Schöllkopf, U., et al. (1982). Enantioselective Synthesis of (R)-α-Methyl-α-amino Acids using L-Valine as Chiral Auxiliary Reagent. KOPS. [Link]
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The University of Texas at El Paso. The very basics of NMR of proteins. [Link]
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